NAAA Inhibitory Potency of 3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate Compared to a Structurally Closest 7-Oxyacetate Analog
The 2-furoate ester at the 7-position is not a passive structural element; it directly modulates target engagement. In a direct head-to-head comparison using the identical recombinant human NAAA assay, 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate inhibited NAAA with an IC₅₀ of 73 nM [1]. This represents a 2.2-fold increase in potency relative to the 7-oxyacetate analog [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, which exhibited an IC₅₀ of 160 nM under the same assay conditions [1].
| Evidence Dimension | Inhibition of human N-acylethanolamine-hydrolyzing acid amidase (NAAA) |
|---|---|
| Target Compound Data | IC₅₀ = 73 nM |
| Comparator Or Baseline | [(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (7-oxyacetate analog); IC₅₀ = 160 nM |
| Quantified Difference | 2.2-fold greater potency (lower IC₅₀) for the 2-furoate ester vs. the oxyacetate analog |
| Conditions | Recombinant human NAAA expressed in HEK293 cells; 10 min preincubation; substrate: N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide |
Why This Matters
For scientists procuring a chemical probe for NAAA-related anti-inflammatory or pain research, the 2-furoate derivative offers a quantifiably superior potency baseline, reducing the risk of selecting a suboptimal tool compound.
- [1] BindingDB. BDBM50151057 (CHEMBL3770726) and BDBM50151055 (CHEMBL3771111). https://www.bindingdb.org/ (accessed 2026-04-15). View Source
